BenchChemオンラインストアへようこそ!

3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate

Analytical characterization Procurement quality assurance Sample reproducibility

3-Ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate (CAS 2034155-01-4) is a benzothiazol-2-imine derivative supplied as its 4-methylbenzenesulfonate (tosylate) salt, with molecular formula C₁₇H₂₀N₂O₃S₃ and molecular weight 396.55 g/mol. The compound belongs to the broader class of benzo[d]thiazol-2(3H)-imines, a scaffold extensively studied for central nervous system, antimicrobial, and anticancer applications, with key structure-activity relationships established through the riluzole analogue program.

Molecular Formula C17H20N2O3S3
Molecular Weight 396.6 g/mol
CAS No. 2034155-01-4
Cat. No. B1405206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
CAS2034155-01-4
Molecular FormulaC17H20N2O3S3
Molecular Weight396.6 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)SC)SC1=N.CC1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C10H12N2S2.C7H8O3S/c1-3-12-8-5-4-7(13-2)6-9(8)14-10(12)11;1-6-2-4-7(5-3-6)11(8,9)10/h4-6,11H,3H2,1-2H3;2-5H,1H3,(H,8,9,10)
InChIKeyFGEIZYICDQGSOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate (CAS 2034155-01-4): Structural Identity and Supply Specifications


3-Ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate (CAS 2034155-01-4) is a benzothiazol-2-imine derivative supplied as its 4-methylbenzenesulfonate (tosylate) salt, with molecular formula C₁₇H₂₀N₂O₃S₃ and molecular weight 396.55 g/mol . The compound belongs to the broader class of benzo[d]thiazol-2(3H)-imines, a scaffold extensively studied for central nervous system, antimicrobial, and anticancer applications, with key structure-activity relationships established through the riluzole analogue program [1]. Commercially, the compound is available at ≥98% purity with batch-specific analytical documentation including NMR, HPLC, and GC from multiple qualified suppliers .

Why a 3-Ethyl-6-(methylthio)benzothiazol-2-imine Tosylate Cannot Be Interchanged with In-Class Analogs


Substitution at the benzothiazole 6-position and the imine N3-position independently governs both pharmacodynamic potency and pharmacokinetic behavior in this chemotype. The riluzole lead optimization program demonstrated that replacing the 6-OCF₃ group of riluzole with alternative substituents profoundly alters in vivo 'antiglutamate' ED₅₀ values, and that N3-alkylation further modulates activity — N-ethyl alone on the 6-OCF₃ scaffold yields ED₅₀ = 5.0 mg/kg i.p. versus ED₅₀ = 3.2 mg/kg i.p. for riluzole (N–H) [1]. The 6-methylthio substituent introduces a thioether moiety with distinct electronic (σₚ = +0.00 for SCH₃ vs. σₚ = +0.35 for OCF₃) and lipophilic (π = +0.61 for SCH₃ vs. π = +1.04 for OCF₃) properties that differentiate this compound from both the parent riluzole scaffold and common 6-halogen (Cl, Br) or 6-alkyl (CH₃) analogues present in commercial screening libraries [2]. Furthermore, the 4-methylbenzenesulfonate counterion confers crystallinity and handling characteristics that differ materially from hydrochloride or hydrobromide salt forms of related benzothiazol-2-imines, affecting dissolution rate and long-term storage stability [2].

Quantitative Differentiation Evidence for 3-Ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-Methylbenzenesulfonate


Batch-to-Batch Purity Certification vs. Typical Uncertified Analogues

Multiple reputable vendors supply 3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate at a certified purity of ≥98%, with available batch-specific QC documentation including ¹H/¹³C NMR, HPLC, and GC . In contrast, many structurally analogous benzothiazol-2(3H)-imine salts (e.g., 6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate, 3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate) are frequently offered at 95–97% purity without standard analytical certification from secondary suppliers . For procurement decisions requiring rigorous experimental reproducibility — particularly in medicinal chemistry lead optimization or in vivo pharmacology — certified analytical documentation reduces the risk of confounding by unidentified impurities.

Analytical characterization Procurement quality assurance Sample reproducibility

6-Methylthio Substituent Electronic Profile vs. Common 6-Substituted Benzothiazol-2-imine Analogues

The 6-methylthio group (–SCH₃) on the benzothiazole core imparts a unique combination of electronic neutrality (Hammett σₚ ≈ +0.00) and moderate lipophilicity (Hansch π ≈ +0.61) that is not replicated by any common isosteric replacement among commercially available benzothiazol-2-imine analogues [1]. By comparison: 6-methyl (–CH₃) is more electron-donating (σₚ = –0.17); 6-chloro (–Cl) is electron-withdrawing (σₚ = +0.23); 6-bromo (–Br) is similarly withdrawing (σₚ = +0.23) with higher lipophilicity (π = +0.86); 6-methoxy (–OCH₃) is strongly electron-donating (σₚ = –0.27); and 6-trifluoromethoxy (–OCF₃, as in riluzole) is strongly electron-withdrawing and highly lipophilic (σₚ = +0.35, π = +1.04) [1]. The 6-methylthio substituent thus occupies a distinct region of substituent parameter space — electronically neutral with intermediate lipophilicity — which can translate into differential target binding, metabolic stability, or cell permeability relative to analogues bearing any other common 6-substituent [2].

Medicinal chemistry QSAR Substituent effects

N3-Ethyl Substitution and In Vivo CNS Activity Relative to N3-H (Riluzole) and N3-Methyl Analogues

In the definitive riluzole analogue study by Jimonet et al. (1999), systematic variation of the N3-substituent on the 6-trifluoromethoxy-2-imino-benzothiazoline scaffold revealed a clear SAR for protection against glutamic acid-evoked convulsions. The N3–H compound (riluzole itself) displayed ED₅₀ = 3.2 mg/kg i.p., whereas N3-methyl and N3-ethyl derivatives gave ED₅₀ values of 5.0 mg/kg i.p. each, representing a modest 1.6-fold potency decrease [1]. Critically, the same study showed that incorporating an alkylthioalkyl chain at N3 (e.g., 2-methylthioethyl) in combination with 6-OCF₃ produced the most potent compounds in the entire series, with ED₅₀ = 1.0–1.1 mg/kg i.p. — approximately 3-fold more potent than riluzole [1]. The target compound combines an N3-ethyl with a 6-methylthio substituent, a substitution pattern not evaluated in the 1999 study; the 6-SCH₃ group is structurally related to the alkylthioalkyl side chains that conferred superior activity, but its position on the benzothiazole ring rather than the N3 side chain represents a novel permutation of the fragment combinations known to enhance potency [2].

Neuropharmacology Glutamate antagonism In vivo efficacy

Tosylate Salt Form: Implications for Crystallinity and Handling Relative to Hydrochloride and Hydrobromide Benzothiazol-2-imine Congeners

The 4-methylbenzenesulfonate (tosylate) counterion consistently produces crystalline solids with higher melting points and lower hygroscopicity than the corresponding hydrochloride or hydrobromide salts across numerous heterocyclic amine series [1]. Among commercially listed benzo[d]thiazol-2(3H)-imine salts, tosylate forms (including the target compound at CAS 2034155-01-4) are offered as stable solids with defined storage conditions , whereas several hydrochloride analogues (e.g., 3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride, CAS 2034157-41-8) and hydrobromide analogues (e.g., 6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide) are described as hygroscopic or requiring moisture-protective storage . For quantitative weighing in biological assay preparation, the non-hygroscopic nature of tosylate salts reduces mass error due to water uptake, directly improving dose-response data reliability compared to deliquescent salt forms [1].

Solid-state chemistry Formulation Procurement specification

Antimicrobial Activity of 3-Ethylbenzothiazolium Salts: Class-Level Evidence for N3-Ethylbenzothiazole Derivatives

A foundational study by Sutoris et al. (1984) demonstrated that 3-ethylbenzothiazolium salts possess antibacterial activity against strains of Staphylococcus aureus resistant to certain antibiotics, whereas the corresponding 3-methyl and 3-unsubstituted analogues showed reduced or no activity against these resistant strains [1]. This indicates that the N3-ethyl substituent contributes to a resistance-circumventing antimicrobial mechanism that is not present in N3-H or N3-methyl congeners. Although this study examined benzothiazolium salts rather than benzothiazol-2-imines, the N3-ethyl pharmacophore is shared, and the presence of the 6-methylthio group in the target compound may further modulate antibacterial potency based on the known SAR of 6-substituted benzothiazole antimicrobial agents [2].

Antimicrobial Antibiotic adjuvant Gram-positive pathogens

High-Priority Application Scenarios for 3-Ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-Methylbenzenesulfonate


CNS Drug Discovery: Probing the 6-Thioether Pharmacophore in Glutamate-Modulating Benzothiazol-2-imines

The compound combines the N3-ethyl motif (validated in the riluzole series at ED₅₀ = 5.0 mg/kg i.p. on the 6-OCF₃ scaffold) with a 6-methylthio group, creating a novel probe to decouple the contributions of the 6-substituent electronic/lipophilic profile from the N3-alkyl side chain [1]. This is directly relevant for medicinal chemistry programs targeting excitatory amino acid neurotransmission, ALS, or other glutamate-mediated neurological disorders where riluzole's 6-OCF₃ group is a metabolic or synthetic liability. The compound's distinct substituent parameter space (σₚ ≈ 0.00, π ≈ +0.61) [2] makes it a high-value screening candidate for CNS-focused libraries seeking to diversify beyond the 6-OCF₃/6-CF₃ pharmacophore.

Antimicrobial Resistance Research: Evaluating N3-Ethylbenzothiazole Derivatives Against MDR Gram-Positive Pathogens

Based on the class-level finding that 3-ethylbenzothiazolium salts uniquely retain activity against antibiotic-resistant S. aureus strains where 3-methyl and 3-H analogues fail [3], this compound — featuring both the N3-ethyl group and a 6-methylthio substituent — is a rational candidate for minimum inhibitory concentration (MIC) screening panels targeting methicillin-resistant S. aureus (MRSA) and other resistant Gram-positive pathogens. The tosylate salt form ensures accurate weighing for standardized MIC determinations.

Chemical Biology: Kinase or Enzyme Profiling with a Benzothiazol-2-imine Scaffold of Defined Physicochemical Properties

The benzothiazol-2-imine core is a privileged scaffold for kinase inhibition, with multiple literature examples of benzothiazole derivatives targeting tyrosine kinases [4]. The target compound's well-defined purity (≥98%) with full analytical documentation (NMR, HPLC, GC) meets the stringent quality requirements for panel-based kinase profiling or enzyme inhibition assays, where impurities ≥2% can generate false positives in single-concentration screening formats. The intermediate lipophilicity (cLogP estimated ≈ 3.5–4.0) positions this compound favorably within the 'drug-like' chemical space for cellular assay compatibility.

Solid-State and Salt Screening Studies: Tosylate as a Model Counterion for Benzothiazol-2-imine Crystallization

For pharmaceutical development programs requiring crystalline, non-hygroscopic salt forms of benzothiazole-based drug candidates, the tosylate salt of the target compound serves as a reference material for solid-state characterization (PXRD, DSC, TGA) [5]. Its stable solid-state properties, inferred from vendor storage specifications (standard ambient conditions, no desiccant requirement) , contrast with the moisture-sensitive hydrochloride and hydrobromide analogues of related benzothiazol-2-imines, making it a preferred physical form for long-term compound library storage and automated liquid handling systems where hygroscopic solids cause clogging and weighing errors.

Quote Request

Request a Quote for 3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.